molecular formula C13H27N3O2 B3234464 [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1353975-68-4

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No. B3234464
CAS RN: 1353975-68-4
M. Wt: 257.37 g/mol
InChI Key: SVGVNEVPPUPTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamate derivatives. It is a potent and selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine and neurochemistry.

Mechanism of Action

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a reversible inhibitor of acetylcholinesterase. It works by binding to the active site of the enzyme and preventing it from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced cholinergic neurotransmission and improved cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester are primarily related to its inhibitory effects on acetylcholinesterase. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to enhance memory consolidation and retrieval in healthy individuals.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester in lab experiments include its high potency and selectivity for acetylcholinesterase, as well as its ability to cross the blood-brain barrier. However, its use is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are numerous potential future directions for research on [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester. Some of these include:
1. Investigating the potential therapeutic applications of this compound for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
2. Developing new analogs of [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester with improved selectivity and potency for acetylcholinesterase.
3. Studying the effects of this compound on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
4. Investigating the potential use of this compound as a diagnostic tool for neurological disorders, such as through the development of imaging agents that selectively bind to acetylcholinesterase.
In conclusion, [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a potent and selective inhibitor of acetylcholinesterase with numerous potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research all warrant further investigation.

Scientific Research Applications

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has numerous potential applications in scientific research. It is commonly used as a tool compound for studying the mechanisms of acetylcholinesterase inhibition. This compound has been used in a variety of studies to investigate the role of acetylcholinesterase in the central nervous system and its potential as a therapeutic target for various neurological disorders.

properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGVNEVPPUPTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129409
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS RN

1353975-68-4
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353975-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.